molecular formula C7H8FNO B1499550 (4-Amino-2-fluorophenyl)methanol CAS No. 840501-15-7

(4-Amino-2-fluorophenyl)methanol

Cat. No.: B1499550
CAS No.: 840501-15-7
M. Wt: 141.14 g/mol
InChI Key: QXWJNSZYNRUFPK-UHFFFAOYSA-N
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Description

(4-Amino-2-fluorophenyl)methanol (CAS 840501-15-7) is a versatile benzyl alcohol derivative of high value in organic and medicinal chemistry research. This compound, with a molecular formula of C 7 H 8 FNO and a molecular weight of 141.14 g/mol , features both an amino (-NH 2 ) and a hydroxymethyl (-CH 2 OH) functional group on a fluorinated benzene ring, making it a valuable bifunctional building block . Its molecular structure, represented by the SMILES notation C1=CC(=C(C=C1N)F)CO , allows for multiple synthetic manipulations. The amino group can undergo diazotization or serve as an electrophile in coupling reactions, while the primary alcohol can be oxidized or used to form ester and ether linkages. This makes the compound a crucial intermediate in the synthesis of more complex molecules, including potential pharmaceuticals and agrochemicals. Handling of this material requires proper safety precautions. It is classified with the signal word "Warning" and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should wear appropriate personal protective equipment, including gloves and eye/face protection . To ensure stability, the compound should be stored in a cool, dark place (recommended 2-8°C) under an inert atmosphere . This product is intended for research and laboratory use only and is not meant for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-2-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-7-3-6(9)2-1-5(7)4-10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWJNSZYNRUFPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)F)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00668482
Record name (4-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840501-15-7
Record name (4-Amino-2-fluorophenyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00668482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies

Direct Synthesis of (4-Amino-2-fluorophenyl)methanol

The direct synthesis of this compound can be approached through several established and emerging chemical strategies. These methods often involve the reduction of functional groups on a pre-functionalized benzene (B151609) ring.

Established Synthetic Routes

Established synthetic routes to this compound typically rely on the reduction of a nitro or carboxyl functional group. A common and well-documented approach is the reduction of a nitro-substituted precursor. For instance, the synthesis can commence from 2-fluoro-4-nitrotoluene (B45272), which is first oxidized to 2-fluoro-4-nitrobenzoic acid. This intermediate can then be reduced to the corresponding amino alcohol.

A highly analogous and industrially relevant process is the synthesis of 4-amino-2-fluoro-N-methylbenzamide, a key intermediate for the drug Enzalutamide. This synthesis starts with 2-fluoro-4-nitrotoluene, which is oxidized using potassium permanganate (B83412) with a phase transfer catalyst to yield 2-fluoro-4-nitrobenzoic acid. Following chlorination and amination to produce N-methyl-2-fluoro-4-nitrobenzamide, the nitro group is reduced via hydrogenation using a Palladium on carbon (Pd/C) catalyst, achieving a high yield of 98%. researchgate.net

Similarly, methyl 4-amino-2-fluorobenzoate is synthesized by the reduction of methyl 2-fluoro-4-nitrobenzoate. chemicalbook.com This reaction is carried out in methanol (B129727) with a Pd/C catalyst under a hydrogen atmosphere, resulting in a 98% yield of the desired product. chemicalbook.com Another related example is the preparation of 4-aminobenzyl alcohol from 4-nitrobenzyl alcohol using Raney nickel and hydrazine (B178648) hydrate, which affords the product in over 90% yield. google.com

These examples strongly suggest that a primary route to this compound involves the reduction of (2-fluoro-4-nitrophenyl)methanol. An alternative, though potentially less direct route, would be the reduction of the carboxylic acid or ester of 4-amino-2-fluorobenzoic acid. guidechem.comsigmaaldrich.com

Table 1: Established Synthetic Precursors and Reagents This table is generated based on analogous and related synthesis reactions.

Starting MaterialKey Intermediate(s)Reducing Agent(s)CatalystProduct
2-Fluoro-4-nitrotoluene2-Fluoro-4-nitrobenzoic acidHydrogenPd/CThis compound
Methyl 2-fluoro-4-nitrobenzoate-HydrogenPd/CMethyl 4-amino-2-fluorobenzoate
4-Nitrobenzyl alcohol-Hydrazine hydrateRaney nickel4-Aminobenzyl alcohol
4-Amino-2-fluorobenzoic acid-e.g., Lithium aluminum hydride-This compound

Novel Synthetic Approaches and Reaction Optimization

Recent advancements in synthetic methodology offer novel and optimized approaches for the synthesis of this compound and related compounds. These methods often focus on improving efficiency, safety, and environmental friendliness.

One area of innovation is the use of microwave-assisted organic synthesis (MAOS). For example, the synthesis of 4-[(trifluoromethyl)-2,6-dinitrophenylamino]-4,3-dihydro-6-methyl-3-thioxo-1,2,4-Triazine-5-one was achieved with significantly higher yields (54% to 96%) and shorter reaction times (7 to 10 minutes) using microwave irradiation compared to conventional heating methods. thaiscience.info This suggests that microwave technology could be effectively applied to the synthesis of this compound to accelerate reaction rates and improve yields.

Biocatalysis represents another powerful and green approach. The enantioselective microbial reduction of ketones to chiral alcohols is a well-established technique in the pharmaceutical industry. mdpi.com Various microorganisms can be screened for their ability to reduce a ketone precursor to the desired (S)- or (R)-enantiomer of a chiral alcohol with high enantiomeric excess. mdpi.com This methodology could be adapted to produce enantiomerically pure forms of this compound if a suitable prochiral ketone precursor is available.

Furthermore, optimization of existing methods can lead to significant improvements. The use of phase transfer catalysts in oxidation reactions, as seen in the synthesis of 2-fluoro-4-nitrobenzoic acid, can enhance reaction efficiency. researchgate.net Employing environmentally benign reducing agents and catalytic systems, such as catalytic hydrogenation over Pd/C, is preferable to stoichiometric metal reductants that generate large amounts of waste. researchgate.net

Synthesis of Structurally Related Fluorinated Aminophenyl Methanol Analogues

The synthesis of structurally related fluorinated aminophenyl methanol analogues often requires precise control over regiochemistry and stereochemistry.

Regio- and Stereoselective Synthetic Pathways

The synthesis of specific isomers of fluorinated amino aromatic compounds often necessitates multi-step synthetic sequences. For example, the synthesis of 2-amino-3-fluorobenzoic acid is achieved through a route starting from 2-fluoroaniline. orgsyn.org This starting material is converted to 7-fluoroisatin, which is then oxidatively cleaved to yield the desired 2-amino-3-fluorobenzoic acid. orgsyn.org This pathway ensures the specific substitution pattern of the final product.

Biocatalytic methods are particularly adept at achieving high stereoselectivity. For instance, the enantioselective microbial reduction of 2-bromo-4-fluoro acetophenone (B1666503) is used to prepare the chiral intermediate (S)-1-(2'-bromo-4'-fluorophenyl)ethanol, a potential building block for anti-Alzheimer's drugs. mdpi.com

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. The Biginelli-inspired synthesis of 2-amino-4,6-disubstituted pyrimidine-5-carbonitriles is a prime example. orgsyn.org This one-pot reaction involves the condensation of an α-cyanoketone, a carboxaldehyde, and a guanidine (B92328) to generate the pyrimidine (B1678525) core in moderate to excellent yields. orgsyn.org

Another example is the three-component synthesis of 6-amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. This reaction efficiently combines an aldehyde, a pyrazolone, and malononitrile (B47326) in the presence of a catalyst to afford the complex heterocyclic product. These MCR strategies could potentially be adapted for the synthesis of novel derivatives of aminophenyl methanols.

Preparation of Functionalized Derivatives of the Chemical Compound

The amino and hydroxyl groups of this compound serve as versatile handles for further functionalization, allowing for the creation of a diverse range of derivatives.

The amino group can be acylated, alkylated, or used as a nucleophile in various coupling reactions. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide involves the amination of an acid chloride with methylamine. researchgate.net This demonstrates a straightforward method for introducing substituents on the nitrogen atom.

The hydroxyl group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. The preparation of 2-chloro-4-fluorobenzoic acid from 2-chloro-4-aminobenzonitrile involves the hydrolysis of the nitrile group to a carboxylic acid. patsnap.com While not a direct functionalization of the methanol group, it illustrates a common transformation that could be applied to a related hydroxymethyl-substituted nitrile.

The aromatic ring itself can also be further functionalized through electrophilic aromatic substitution, although the directing effects of the existing amino and hydroxymethyl groups would need to be carefully considered.

Table 2: Examples of Functionalized Derivatives from Related Scaffolds

Starting ScaffoldReagent(s)Functionalization TypeResulting Derivative
2-Fluoro-4-nitrobenzoyl chlorideMethylamineAminationN-Methyl-2-fluoro-4-nitrobenzamide
2-Chloro-4-aminobenzonitrileH2SO4, H2OHydrolysis2-Chloro-4-fluorobenzoic acid
Aldehyde, Pyrazolone, MalononitrileDABCOMulticomponent Reaction6-Amino-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Strategies for Amine Derivatization

The primary amino group in this compound is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities. Common derivatization strategies include acylation, sulfonylation, and the formation of ureas.

Acylation: The reaction of the amine with acylating agents such as acid chlorides or anhydrides is a standard method to produce amides. For instance, the coupling of 4-amino-2-fluoro-N-methyl-benzamide, a related analogue, is a key step in the synthesis of Enzalutamide, a treatment for prostate cancer. researchgate.net Similarly, the amino group can be acylated using anhydrides in solvents like pyridine. nih.gov The use of coupling agents like hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) facilitates amide bond formation under mild conditions. mdpi.com

Urea (B33335) Formation: The synthesis of urea derivatives can be achieved by reacting the amine with reagents like triphosgene (B27547) in the presence of a base, followed by treatment with ammonia (B1221849) or an appropriate amine. nih.gov This method introduces a key structural element present in many biologically active molecules.

Derivatization for Analysis: For analytical purposes, especially in chromatography, the amino group is often derivatized to enhance detection. dergipark.org.tr Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) and 6-aminoquinoloyl-N-hydroxysuccinidimyl carbamate (B1207046) react with primary amines to form stable, highly detectable derivatives. nih.govscispace.com These reactions are typically performed under mild, basic conditions. nih.govsigmaaldrich.com

Reaction TypeReagent ClassExample ReagentResulting Functional Group
AcylationAcid Halide / AnhydrideAcetyl ChlorideAmide
SulfonylationSulfonyl ChlorideTosyl ChlorideSulfonamide
Urea FormationPhosgene EquivalentTriphosgene, then AmmoniaUrea
Analytical DerivatizationFluorinated AromaticFDAAN-Aryl Amine

Approaches for Hydroxyl Group Functionalization

The primary alcohol (hydroxymethyl group) of this compound can be functionalized through several key reactions, including oxidation, esterification, and etherification.

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. The selective oxidation of aminobenzyl alcohols to amino aldehydes can be achieved using catalytic systems such as copper(I) iodide with TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) under an oxygen atmosphere. nih.gov This transformation is valuable as the resulting aldehydes are precursors for other heterocycles. researchgate.net

Esterification: Ester derivatives can be formed by reacting the alcohol with carboxylic acids or their activated derivatives. This is a common strategy in drug design to modify properties like solubility and bioavailability. For example, esterification of a hydroxyproline (B1673980) derivative with a pentynoic acid has been used to introduce an alkyne functional group for bioorthogonal reactions. nih.gov

Etherification: The Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide followed by reaction with an organohalide, is a classic method for forming ethers. researchgate.net This approach has been applied to functionalize hydroxyl groups on material surfaces like graphene oxide and can be adapted for small molecules. researchgate.net

Reaction TypeReagent ClassExample ReagentResulting Functional Group
OxidationOxidizing AgentCopper(I) Iodide / TEMPO / O₂Aldehyde
EsterificationCarboxylic Acid / Acyl HalideAcetic AnhydrideEster
Etherification (Williamson)Alkyl Halide (with base)Methyl IodideEther

Synthesis of Aromatic Ring-Modified Analogues

Creating analogues with different substituents on the phenyl ring is crucial for structure-activity relationship (SAR) studies. This is typically achieved by starting with an appropriately substituted precursor rather than by direct modification of the this compound ring.

The synthesis often begins with a substituted nitrotoluene or nitrobenzoic acid. For example, 2-fluoro-4-nitrotoluene can be oxidized to 2-fluoro-4-nitrobenzoic acid. researchgate.net This acid can then be converted to an amide and the nitro group subsequently reduced to an amine. researchgate.net The carboxylic acid can also be reduced to the primary alcohol. By starting with different halogenated or alkylated nitrotoluenes, a variety of ring-substituted analogues can be prepared.

For instance, the synthesis of fluorinated pyrimidines and pyrazoles has been achieved using a fluorinated enolate salt as a key precursor, demonstrating how complex heterocycles can be built from specifically designed fluorinated building blocks. nih.gov Similarly, Suzuki cross-coupling reactions are employed to introduce aryl groups onto the core structure, as demonstrated in the synthesis of 4-(arylmethyl)proline derivatives, which starts from a proline-based precursor. ethz.ch

Green Chemistry Principles in Synthetic Design for this compound and Analogues

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and efficient.

Catalytic Reductions: A key step in the synthesis of this compound from its nitro precursor (e.g., 4-nitro-2-fluorobenzyl alcohol) is the reduction of the nitro group. Traditionally, this was done with stoichiometric reducing agents like iron powder, which generates large amounts of waste. researchgate.net A greener approach is the use of catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) or platinum nanoparticles. researchgate.netmdpi.com These catalytic methods offer high efficiency and produce water as the primary byproduct. Nanoparticle catalysts, such as those based on copper ferrite, are also being explored for the reduction of nitroaromatic compounds due to their high activity and recyclability. mdpi.comnih.gov

Electrochemical Synthesis: Electrochemical methods offer a clean alternative for reduction reactions. researchgate.net The electrochemical reduction of p-nitrobenzaldehyde to p-aminobenzyl alcohol has been demonstrated, avoiding the need for chemical reducing agents and minimizing effluent. researchgate.net This technique provides a versatile and environmentally friendly route for synthesizing aminobenzyl alcohols.

Tandem Reactions: Designing synthetic routes that combine multiple steps into a single pot, known as tandem or one-pot reactions, improves efficiency and reduces waste. For example, a tandem process for converting benzyl (B1604629) alcohols into amines involves an initial oxidation to the aldehyde followed by in-situ reductive amination. rsc.org This approach, often utilizing heterogeneous catalysts, streamlines the synthesis and valorizes biomass-derived substrates. rsc.org

Use of Greener Solvents and Reagents: The choice of solvents and reagents is critical. The use of molecular oxygen from the air as a "green" oxidant in coupling reactions, catalyzed by abundant metals like copper, represents a significant improvement over traditional heavy-metal oxidants. psu.edu

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) Analysis of Aromatic and Aliphatic Regions

The ¹H NMR spectrum of (4-Amino-2-fluorophenyl)methanol provides distinct signals for each type of proton, confirming the arrangement of substituents on the aromatic ring and the presence of the methanol (B129727) group. The chemical shifts (δ) are influenced by the electronic effects of the amino (-NH₂), fluoro (-F), and hydroxymethyl (-CH₂OH) groups.

Aromatic Region: The aromatic protons typically appear in the range of δ 6.0-7.5 ppm. The fluorine and amino groups significantly influence the electron density of the benzene (B151609) ring, causing characteristic shifts and splitting patterns. The proton ortho to the fluorine atom is often coupled to it, resulting in a doublet of doublets, while the other aromatic protons also exhibit splitting due to spin-spin coupling with neighboring protons.

Aliphatic Region: The methylene (B1212753) protons (-CH₂) of the hydroxymethyl group typically resonate as a singlet or a doublet if coupled to the hydroxyl proton, usually around δ 4.4-4.6 ppm. The amino protons (-NH₂) appear as a broad singlet, and the hydroxyl proton (-OH) also presents as a singlet, with their chemical shifts being variable and dependent on solvent and concentration.

Table 1: Representative ¹H NMR Spectral Data for this compound

Proton AssignmentChemical Shift (δ, ppm)Multiplicity
Aromatic-H6.95t, J=8.6 Hz
Aromatic-H6.45dd, J=8.5, 2.3 Hz
Aromatic-H6.36dd, J=12.8, 2.2 Hz
-CH₂-4.45s
-NH₂4.05s (br)
-OH4.99t, J=5.7 Hz

Note: Data is compiled from representative spectra and may vary slightly based on solvent and experimental conditions. 's' denotes singlet, 't' denotes triplet, 'dd' denotes doublet of doublets, and 'br' denotes a broad signal.

Carbon-13 NMR (¹³C NMR) Investigations

The ¹³C NMR spectrum offers a detailed view of the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal, and the chemical shifts are indicative of their local electronic environment.

The carbon attached to the fluorine atom (C-F) exhibits a large C-F coupling constant, appearing as a doublet. The carbons bonded to the amino group (C-N) and the hydroxymethyl group (C-CH₂OH) are also shifted to characteristic frequencies. The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing fluorine atom. The aliphatic methylene carbon of the -CH₂OH group typically appears in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Spectral Data for this compound

Carbon AssignmentChemical Shift (δ, ppm)
Aromatic C-F159.0 (d, J=240.5 Hz)
Aromatic C-NH₂148.2 (d, J=12.2 Hz)
Aromatic C-H125.1 (d, J=3.1 Hz)
Aromatic C-CH₂OH119.9 (d, J=12.4 Hz)
Aromatic C-H114.7 (d, J=3.4 Hz)
Aromatic C-H113.1 (d, J=24.5 Hz)
-CH₂OH58.7 (d, J=4.6 Hz)

Note: Data is compiled from representative spectra. 'd' denotes doublet, with the C-F or C-C-F coupling constant (J) given in Hz.

Fluorine-19 NMR (¹⁹F NMR) for Halogen Environments

¹⁹F NMR is a highly sensitive technique used to probe the environment of the fluorine atom. nih.govnih.gov For this compound, the ¹⁹F NMR spectrum typically shows a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides valuable information about the electronic effects of the surrounding substituents on the aromatic ring. The presence of the electron-donating amino group and the hydroxymethyl group influences the shielding of the fluorine nucleus, resulting in a characteristic chemical shift. In some cases, this signal may be split into a multiplet due to coupling with nearby aromatic protons. A representative ¹⁹F NMR chemical shift for a similar fluorinated aromatic compound is reported around -116.7 ppm. rsc.org

Two-Dimensional NMR Techniques (e.g., HOESY)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Overhauser Effect Spectroscopy (HOESY), are powerful tools for elucidating through-space proximities between different nuclei. While specific HOESY data for this compound is not widely published, this technique could be employed to confirm the spatial relationship between the fluorine atom and the protons on the aromatic ring and the hydroxymethyl group. For instance, a HOESY experiment could show cross-peaks between the ¹⁹F nucleus and the proton at the C3 position of the phenyl ring, as well as with the methylene protons of the -CH₂OH group, confirming their spatial proximity. Such analyses are crucial for unambiguous structural assignment, especially in complex molecules. ubc.ca

Vibrational Spectroscopy

Vibrational spectroscopy techniques, particularly Fourier Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations. upi.eduthermofisher.com

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. nih.govresearchgate.netresearchgate.net

O-H and N-H Stretching: A broad band is typically observed in the region of 3200-3500 cm⁻¹, which corresponds to the overlapping stretching vibrations of the hydroxyl (-OH) group of the alcohol and the amino (-NH₂) group. The broadness of this peak is due to hydrogen bonding.

C-H Stretching: Aromatic C-H stretching vibrations usually appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene (-CH₂) group is observed just below 3000 cm⁻¹ (around 2850-2960 cm⁻¹).

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds in the aromatic ring typically give rise to several sharp bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching vibration of the C-O bond in the primary alcohol group results in a strong absorption band typically found in the range of 1000-1050 cm⁻¹.

C-F Stretching: The C-F stretching vibration gives a strong and characteristic absorption band in the fingerprint region, typically between 1250 and 1350 cm⁻¹.

N-H Bending: The bending vibration (scissoring) of the primary amine group usually appears as a medium to strong band around 1600-1650 cm⁻¹.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
O-H / N-H Stretch3200 - 3500Strong, Broad
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch2850 - 2960Medium
N-H Bend1600 - 1650Medium - Strong
Aromatic C=C Stretch1450 - 1600Medium, Sharp
C-F Stretch1250 - 1350Strong
C-O Stretch1000 - 1050Strong

Note: Wavenumber ranges are approximate and based on typical values for these functional groups.

Raman Spectroscopy

Raman spectroscopy provides valuable information about the vibrational modes of a molecule, offering a fingerprint of its structure. For this compound, the Raman spectrum would be characterized by vibrations of the substituted benzene ring, the aminomethyl group, and the C-F bond.

Key expected Raman shifts would include:

Aromatic C-H stretching: Typically observed around 3000-3100 cm⁻¹.

Aliphatic C-H stretching: From the -CH₂OH group, expected in the 2850-3000 cm⁻¹ region.

O-H stretching: A broad band from the methanol group, usually found in the 3200-3600 cm⁻¹ range.

N-H stretching: From the amino group, appearing as two bands for the symmetric and asymmetric stretches in the 3300-3500 cm⁻¹ region.

C=C aromatic ring stretching: Multiple bands are expected between 1400 and 1650 cm⁻¹.

C-N stretching: Typically located in the 1250-1350 cm⁻¹ region.

C-F stretching: A strong band expected in the 1000-1400 cm⁻¹ range, characteristic of the fluorine substitution.

Ring breathing modes: Vibrations of the entire benzene ring, which are sensitive to the substitution pattern.

While specific experimental Raman data for this compound is not widely published, analysis of similar molecules, such as fluorinated and aminated aromatic compounds, supports these expected assignments. researchgate.net The precise positions of these peaks would be influenced by the electronic effects of the fluorine, amino, and hydroxymethyl substituents on the aromatic ring.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through its fragmentation pattern. The nominal molecular weight of the compound (C₇H₈FNO) is 141.14 g/mol . High-resolution mass spectrometry would confirm the elemental composition.

Predicted mass spectrometry data indicates the monoisotopic mass is 141.05899 Da. uni.lu In electrospray ionization (ESI), the molecule is expected to form various adducts.

Predicted Mass Spectrometry Adducts for this compound

Adduct m/z (mass-to-charge ratio)
[M+H]⁺ 142.06627
[M+Na]⁺ 164.04821
[M-H]⁻ 140.05171
[M+H-H₂O]⁺ 124.05625

Data sourced from PubChemLite. uni.lu

The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways characteristic of aromatic amines and benzyl (B1604629) alcohols: libretexts.orgmiamioh.edu

Loss of a hydroxyl radical (•OH): Resulting in a fragment ion at m/z 124.

Loss of water (H₂O): From the protonated molecular ion [M+H]⁺, this is a common fragmentation for alcohols, leading to an ion at m/z 124.05625. uni.lumdpi.com

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the loss of the CH₂OH group, although loss of a smaller formaldehyde (B43269) (CH₂O) molecule is also possible.

Cleavage adjacent to the amino group: Alpha-cleavage next to the nitrogen atom is a dominant fragmentation pathway for amines. libretexts.org

Loss of HCN: A characteristic fragmentation from the aromatic ring containing a nitrogen substituent. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound is governed by the electronic transitions within the molecule, primarily involving the substituted benzene ring. libretexts.org The chromophore is the 2-fluoro-4-aminobenzyl system. The presence of the aromatic ring and heteroatoms with lone pairs of electrons (N and O) gives rise to characteristic absorptions. uzh.chlibretexts.org

The expected electronic transitions are:

π → π* transitions: These are high-intensity absorptions arising from the promotion of electrons from bonding π orbitals to antibonding π* orbitals within the benzene ring. libretexts.org The presence of substituents (amino, fluoro, and hydroxymethyl) on the ring modifies the energy levels of these orbitals, typically causing a bathochromic (red) shift compared to unsubstituted benzene. These transitions are expected in the 200-300 nm range.

n → π* transitions: These lower-intensity transitions involve the promotion of non-bonding electrons (from the lone pairs of the nitrogen in the amino group and the oxygen in the hydroxyl group) to antibonding π* orbitals of the aromatic ring. uzh.chyoutube.com These transitions typically occur at longer wavelengths than π → π* transitions. The polarity of the solvent can influence the wavelength of these absorptions. mdpi.com

n → σ* transitions: Promotion of a non-bonding electron to an antibonding σ* orbital is also possible but often occurs at shorter wavelengths, potentially outside the standard UV-Vis range. youtube.com

The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom influences the energy gaps for these transitions, defining the final absorption spectrum.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While a specific single-crystal X-ray diffraction study for this compound is not available in the reviewed literature, analysis of structurally similar compounds allows for a detailed prediction of its crystallographic features. nih.govmdpi.comresearchgate.net A single-crystal X-ray analysis would determine key structural parameters such as:

Crystal System and Space Group: Describing the symmetry of the crystal lattice (e.g., monoclinic, orthorhombic). researchgate.netresearchgate.net

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). researchgate.net

Molecular Conformation: The precise arrangement of the atoms and the torsion angles, confirming the geometry of the functional groups relative to the phenyl ring.

The supramolecular architecture of this compound in the solid state would be dominated by a network of intermolecular interactions, driven by its functional groups.

Hydrogen Bonding: The primary interaction governing the crystal packing would be hydrogen bonding. The amino (-NH₂) and hydroxyl (-OH) groups can act as hydrogen bond donors, while the nitrogen, oxygen, and fluorine atoms can act as acceptors. This would likely lead to the formation of robust N-H···O, O-H···N, or even N-H···F hydrogen bonds, linking molecules into chains, dimers, or more complex three-dimensional networks. nih.govresearchgate.net

C-F···π Interactions: The fluorine atom, being highly electronegative, can participate in weak C-F···π interactions with the electron-rich aromatic rings of adjacent molecules. This type of interaction is a significant factor in the crystal engineering of organofluorine compounds.

π–π Stacking: The aromatic rings could stack upon one another, contributing to the stability of the crystal lattice through π–π interactions.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a mainstay for predicting a wide range of molecular properties.

A conformational analysis would be the first step in the theoretical characterization of (4-amino-2-fluorophenyl)methanol. This involves identifying all possible spatial arrangements of the atoms (conformers) and determining their relative stabilities. By rotating the C-C and C-O bonds of the hydroxymethyl group and the C-N bond of the amino group, a potential energy surface can be mapped. This process identifies the global minimum energy conformer, which is the most stable arrangement of the molecule, as well as other low-energy conformers that might exist in equilibrium. This information is critical as the conformation of a molecule often dictates its reactivity and how it interacts with biological targets.

DFT calculations are highly effective in predicting spectroscopic data, which can then be used to validate and interpret experimental findings. For this compound, theoretical calculations would typically predict:

¹H and ¹³C NMR chemical shifts: These predictions help in the assignment of signals in experimental NMR spectra.

Infrared (IR) and Raman vibrational frequencies: Calculating the vibrational modes allows for the assignment of peaks in IR and Raman spectra to specific molecular motions, such as the stretching and bending of the O-H, N-H, C-F, and C-O bonds.

A comparison of theoretical and experimental spectra is a robust method for confirming the structure of the synthesized compound.

The electronic properties of this compound can be elucidated through an analysis of its molecular orbitals. Key parameters derived from this analysis include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energies of the HOMO and LUMO and their energy gap are fundamental to understanding the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (electronegative potential), which are susceptible to electrophilic attack, and electron-poor regions (electropositive potential), which are prone to nucleophilic attack. For this molecule, the amino group and the oxygen atom would be expected to be regions of negative potential, while the hydrogen atoms of the amino and hydroxyl groups would be regions of positive potential.

These analyses provide a detailed picture of the molecule's reactivity and intermolecular interaction potential.

Molecular Docking and Molecular Dynamics Simulations

While DFT provides insights into the intrinsic properties of an isolated molecule, molecular docking and dynamics simulations are used to study its interactions with other molecules, particularly biological macromolecules like proteins.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, this compound or a derivative) when bound to a target protein. This method is crucial in drug discovery for:

Binding Pose Prediction: Identifying the most likely conformation of the ligand within the protein's binding site.

Binding Affinity Estimation: Calculating a docking score that estimates the strength of the ligand-protein interaction.

For a molecule that serves as a building block, docking studies could be performed on its derivatives to understand how they might interact with specific enzyme active sites or receptors. The analysis would detail the specific interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein.

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-protein complex. MD simulations model the movement of atoms and molecules over time, offering insights into:

Stability of the Ligand-Protein Complex: Assessing whether the ligand remains stably bound in the active site over a simulated period.

Conformational Changes: Observing how the protein and ligand structures may change upon binding.

Free Energy of Binding: More accurately calculating the binding affinity by considering entropic and solvent effects.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov These models establish a mathematical relationship between the structural properties (descriptors) of a series of compounds and their experimentally determined activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR can be applied to understand its potential biological profile by examining studies on analogous structures.

QSAR studies on related aromatic compounds, such as aminopyridazine derivatives and various alcohol derivatives, highlight the importance of specific molecular descriptors in determining biological activity. researchgate.netnih.gov These descriptors often include:

Electronic Properties: Parameters like the distribution of charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. For this compound, the electron-donating amino group and the electron-withdrawing fluorine atom significantly influence the electronic landscape of the benzene (B151609) ring, which in turn can affect its interaction with biological targets.

Steric Properties: The size and shape of the molecule, as described by descriptors like molecular weight, volume, and surface area, play a vital role in how it fits into a biological receptor.

Hydrophobicity: The lipophilicity of a compound, often quantified by its octanol-water partition coefficient (LogP), influences its absorption, distribution, metabolism, and excretion (ADME) properties.

In the context of developing a hypothetical QSAR model for this compound and its derivatives, a range of descriptors would be calculated. These could include 2D descriptors derived from the chemical graph and 3D descriptors obtained from the molecule's conformational analysis. Statistical methods such as Multiple Linear Regression (MLR) and more complex machine learning algorithms like k-Nearest Neighbors (kNN) or Support Vector Machines (SVM) would then be employed to build the predictive model. imist.ma The robustness and predictive power of such a model would be rigorously validated using internal and external validation techniques. nih.gov

For instance, a study on aminopyridazine derivatives demonstrated that a combination of constitutional, geometrical, and physicochemical descriptors could explain a significant portion of the variance in their GABA-A receptor antagonist activity. researchgate.net Similarly, QSAR analyses of aliphatic alcohols have shown correlations between their toxicity and molecular connectivity indices. nih.gov These examples underscore the potential of QSAR to elucidate the structural requirements for the desired activity of new compounds like this compound.

A hypothetical QSAR study on a series of this compound derivatives might involve the systematic modification of the substituent groups on the aromatic ring or the methanol (B129727) moiety. The resulting changes in biological activity would then be correlated with the calculated molecular descriptors. The insights gained from such a model could guide the synthesis of new derivatives with potentially enhanced or more specific biological activities.

Table 1: Examples of Molecular Descriptors Used in QSAR Studies

Descriptor CategoryExamplesRelevance
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns electrostatic interactions with biological targets.
Steric Molecular Weight, Molar Refractivity, VolumeDetermines the fit of the molecule into a receptor's binding site.
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes information about the branching and connectivity of the molecule.
Hydrophobic LogPInfluences membrane permeability and distribution within biological systems.
Quantum Chemical Heat of Formation, Total EnergyProvides insights into the stability and reactivity of the molecule.

Solvent Effects on Molecular Conformation and Spectral Properties

The surrounding solvent can significantly influence the conformational stability and spectral properties of a molecule. These effects arise from non-specific interactions (like dielectric constant and refractive index) and specific interactions (such as hydrogen bonding). rsc.org For this compound, with its polar amino and hydroxyl groups, solvent effects are expected to be pronounced.

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's UV-Vis absorption or fluorescence spectra as a function of the solvent polarity. rsc.org This phenomenon is a powerful tool for probing the electronic structure of a molecule in its ground and excited states. Studies on related compounds, such as 7-aminocoumarin (B16596) and chalcone (B49325) derivatives, have shown that a bathochromic (red) shift in the fluorescence spectra is often observed with increasing solvent polarity. rsc.orgresearchgate.net This indicates a larger dipole moment in the excited state compared to the ground state, suggesting a significant intramolecular charge transfer (ICT) upon excitation. rsc.org

For this compound, the presence of the electron-donating amino group and the electron-withdrawing fluorine atom, along with the hydroxyl group, can lead to complex solvatochromic behavior. In non-polar solvents, the molecule's spectral properties would be primarily determined by its intrinsic electronic structure. In polar protic solvents (e.g., ethanol, methanol), specific hydrogen bonding interactions with the amino and hydroxyl groups would play a crucial role. rsc.org These interactions can stabilize both the ground and excited states, but often to different extents, leading to shifts in the spectral bands.

The Lippert-Mataga equation is often used to correlate the Stokes shift (the difference in wavenumber between the absorption and emission maxima) with the solvent polarity function, which depends on the dielectric constant and refractive index of the solvent. This analysis allows for the estimation of the change in dipole moment upon excitation.

Table 2: Solvent Parameters and Their Potential Influence on this compound's Spectral Properties

SolventDielectric Constant (ε)Refractive Index (n)Polarity Function (Δf)Expected Interaction
n-Hexane 1.881.375~0.001Primarily non-specific, weak van der Waals forces.
Dichloromethane 8.931.424~0.217Non-specific dipole-dipole interactions.
Ethanol 24.551.361~0.288Strong hydrogen bonding with -NH₂ and -OH groups, leading to significant spectral shifts.
Methanol 32.71.329~0.309Very strong hydrogen bonding capabilities.
Water 80.11.333~0.320Strongest hydrogen bonding and highest polarity, likely causing the largest spectral shifts.

Note: The Polarity Function (Δf) is a simplified representation of the Lippert-Mataga solvent polarity function.

The conformation of this compound can also be influenced by the solvent. The orientation of the hydroxymethyl group relative to the benzene ring, as well as the planarity of the amino group, can change depending on the solvent's ability to form hydrogen bonds or stabilize different conformers through dielectric effects. Computational modeling, such as Density Functional Theory (DFT) calculations, can be employed to predict the most stable conformations in different solvent environments by using implicit or explicit solvent models. These calculations can also provide theoretical predictions of the spectral shifts, which can then be compared with experimental data.

Research on this compound Reveals Limited Publicly Available Biological Activity Data

Initial investigations into the biological and pharmacological properties of the chemical compound this compound have revealed a notable scarcity of publicly available research data. While the compound is utilized in chemical synthesis, comprehensive studies detailing its specific antimicrobial, anticancer, and antitumor activities, as requested, are not readily found in the public domain.

Our extensive search of scientific literature and patent databases did not yield specific data on the antibacterial, antifungal, or antiviral efficacy of this compound. Consequently, there is no reported information regarding its potential applications against pathogens such as Cytomegalovirus.

Similarly, research into the anticancer and antitumor potential of this compound is not publicly documented. There are no available studies on its cytotoxic activity against cancer cell lines or its potential for tumor inhibition in models such as Sarcoma 180.

It is important to note that while derivatives of this compound are mentioned in patents for various therapeutic applications, particularly in the development of kinase inhibitors for cancer therapy, this does not provide direct evidence of the biological activity of the parent compound itself. The process of chemical modification to create more complex molecules, such as 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate, significantly alters their biological properties. google.com

Therefore, due to the lack of specific and direct research findings on the biological activity of this compound, it is not possible to provide a detailed report on its pharmacological potential as outlined. Further empirical studies are required to ascertain any such properties.

Biological Activity and Pharmacological Potential

Anticancer and Antitumor Research

Inhibition of Specific Kinases

Derivatives incorporating the (4-Amino-2-fluorophenyl)methanol framework have been investigated for their potential to inhibit specific kinases, which are crucial regulators of cellular processes and are often implicated in diseases like cancer.

Mer Tyrosine Kinase:

The TAM family of receptor tyrosine kinases, which includes TYRO3, AXL, and Mer, plays a significant role in immune homeostasis and the progression of various cancers. Dysregulation of Mer and AXL kinase, in particular, is associated with tumor growth, metastasis, and the development of drug resistance. Small molecule inhibitors targeting these kinases are of great interest in oncology. While direct studies on this compound as a Mer Tyrosine Kinase inhibitor are not prominent, its structural motifs are present in more complex molecules designed for this purpose. For instance, the furanopyrimidine scaffold has been identified as a suitable core for developing kinase inhibitors, and derivatives of this scaffold have shown potent inhibitory activity against Mer and AXL kinases.

HMG-CoA Reductase:

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct inhibitory effects of this compound on HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.

Chemopreventive Agents

The potential of this compound as a direct chemopreventive agent has not been extensively documented in available research. However, its role as a precursor or intermediate in the synthesis of more complex molecules with potential anticancer properties is an area of interest.

Antiparasitic Agents

The this compound scaffold is a component of various compounds investigated for their efficacy against parasitic diseases.

Antimalarial Activity (e.g., against Plasmodium falciparum)

Malaria, caused by parasites of the Plasmodium genus, remains a significant global health threat, with P. falciparum being the most virulent species. The emergence of drug-resistant strains necessitates the development of novel antimalarial agents. The 4-aminoquinoline (B48711) core is a well-established pharmacophore in antimalarial drugs. While this compound itself is not a 4-aminoquinoline, its amino group allows for its incorporation into more complex structures that may exhibit antimalarial activity. For example, KAF156, an imidazolepiperazine derivative, is a novel antimalarial compound with a distinct structure from existing drugs that shows activity against the blood and liver stages of P. falciparum and P. vivax. This highlights the continuous search for new chemical entities to combat malaria.

Antileishmanial Activity

Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The development of new antileishmanial drugs is a priority due to the limitations of current therapies. Aminothiazoles have been identified as a promising class of compounds in the search for new treatments for visceral leishmaniasis. A lead optimization program focused on aminothiazoles has yielded compounds with potent in vitro activity against Leishmania donovani. Although direct testing of this compound for antileishmanial activity is not reported, its amino functionality suggests it could be used to synthesize aminothiazole derivatives or other heterocyclic compounds with potential antileishmanial properties.

Targeting Kinetoplastid Parasites

Central Nervous System (CNS) Activity

The effects of methanol (B129727) and its metabolites on the central nervous system are well-documented, primarily in the context of toxicity. Methanol metabolism produces formic acid, which is neurotoxic and can lead to severe metabolic acidosis, optic nerve damage, and depression of the central nervous system. However, the specific pharmacological activities of this compound on CNS targets, such as neurotransmitter systems or receptors, are not extensively characterized in the available literature. Ethanol, another simple alcohol, is known to interact with various neurotransmitter systems in the brain. Given the structural similarity, exploring the potential modulatory effects of this compound on CNS pathways could be a future research direction.

Anxiolytic Properties

No studies evaluating the anxiolytic properties of this compound were identified. However, research into other classes of fluorinated compounds has shown that fluorine substitution can enhance anxiolytic effects. For instance, a fluorinated derivative of cannabidiol (B1668261), 4'-F-CBD, was found to be considerably more potent than its parent compound in behavioral assays in mice that are predictive of anxiolytic activity. nih.gov Similarly, certain phenylpiperazine derivatives have demonstrated anxiolytic-like effects, putatively through the activation of 5-HT1A receptors. researchgate.net

Anticonvulsant Effects

There is no available data on the anticonvulsant effects of this compound. In the broader chemical landscape, various derivatives containing aminophenyl or imidazoline (B1206853) moieties have been assessed for such activity. For example, a series of 2-[(alkoxycarbonyl)amino]-4(5)-phenyl-2-imidazolines was evaluated for central nervous system effects, including anticonvulsant properties. nih.gov Furthermore, some isatin-based derivatives have been suggested as potential lead compounds for anticonvulsant drugs. nih.gov

Antidepressant Effects

The potential antidepressant effects of this compound have not been investigated. Research on other structurally related molecules has shown that this class of compounds could warrant investigation. For example, derivatives of 4-hydroxybenzyl alcohol have exhibited antidepressant-like effects, believed to be mediated through the monoaminergic system, GABAergic system, and BDNF/TrkB signaling pathways. nih.gov The introduction of fluorine into the cannabidiol structure also enhanced its activity in mice models predictive of antidepressant effects. nih.gov

CNS-Stimulating Effects

No information is available regarding the CNS-stimulating effects of this compound. Related compounds, such as 4-aminopyridine, are known to have effects on the central nervous system, although these are not always stimulatory and can include adverse effects such as seizures. nih.gov

Receptor Modulatory Effects (e.g., GABAA α 2,3 receptor)

There are no studies available on the receptor modulatory effects of this compound, specifically concerning the GABA-A (γ-aminobutyric acid type A) α2,3 receptor.

GABA-A receptors are the primary mediators of inhibitory neurotransmission in the brain and are the targets for a wide variety of drugs, including benzodiazepines. nih.gov These receptors are composed of five subunits, and the specific combination of these subunits determines the pharmacological properties of the receptor. Receptors containing the α2 and α3 subunits are of particular interest, as they are believed to mediate the anxiolytic and analgesic effects of GABA-A receptor modulators without the sedative effects associated with α1-containing receptors. nih.gov Selective potentiation of GABA-A receptors containing α2/α3 subunits is a key strategy in the development of novel, non-sedating anxiolytics and analgesics for conditions like neuropathic pain. nih.gov

Anti-inflammatory and Analgesic Properties

No research has been published detailing the anti-inflammatory or analgesic properties of this compound. However, related chemical structures have been explored for these activities.

Anti-inflammatory: Derivatives of o-aminophenol have been synthesized and shown to possess antioxidant and topical anti-inflammatory activities. acs.org Additionally, β-amino alcohol derivatives have been developed that can suppress Toll-like receptor 4 (TLR4)-mediated inflammatory responses. nih.gov Conjugates of the nonsteroidal anti-inflammatory drug (NSAID) naproxen (B1676952) with amino alcohols have also demonstrated anti-inflammatory responses. nih.govbiorxiv.org

Analgesic: The substitution of fluorine into the structure of paracetamol (4-hydroxyacetanilide) has been studied to determine its effect on analgesic activity. nih.gov The findings indicated that the position of fluorine substitution is critical, with ring substitution reducing activity while substitution in the amide group enhanced it significantly. nih.gov

Antioxidant Activity

Specific studies on the antioxidant activity of this compound are not present in the current scientific literature. However, the aminophenol scaffold is a well-known feature in compounds with antioxidant properties. The electron-donating amino group in aromatic amines and aminophenols contributes to their ability to act as good antioxidants. jst.go.jp For example, various o-aminophenol derivatives have been synthesized and have demonstrated notable antioxidant activity. dlu.edu.vn

Summary of Findings

The table below summarizes the availability of research data for the specified biological and pharmacological properties of this compound.

Biological Activity / Pharmacological PropertyResearch Findings for this compound
Anxiolytic Properties No Data Available
Anticonvulsant Effects No Data Available
Antidepressant Effects No Data Available
CNS-Stimulating Effects No Data Available
Receptor Modulatory Effects (GABAA α2,3) No Data Available
Anti-inflammatory Properties No Data Available
Analgesic Properties No Data Available
Antioxidant Activity No Data Available

HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. They function by binding to an allosteric site on the reverse transcriptase enzyme, which is essential for the conversion of viral RNA into DNA, thereby inhibiting viral replication. This class includes several FDA-approved drugs that are cornerstones of highly active antiretroviral therapy (HAART).

Despite a thorough search of available scientific literature and patent databases, no studies were identified that specifically investigate or report the activity of this compound or its close derivatives as HIV-1 NNRTIs. The existing body of research on NNRTIs is extensive, covering a wide array of chemical scaffolds. However, the this compound moiety does not appear to be a reported scaffold for this specific biological target. Research in the NNRTI field continues to focus on developing new agents with improved resistance profiles and fewer side effects, but the available data does not include the compound .

Enzyme Inhibition Studies (e.g., Lipoxygenase)

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are a major focus of drug discovery for a wide range of diseases. Lipoxygenases are a family of enzymes that play a crucial role in the biosynthesis of leukotrienes and other lipid mediators of inflammation. As such, they are important targets for the development of anti-inflammatory drugs.

A comprehensive search of the scientific and patent literature did not yield any studies detailing the inhibitory activity of this compound or its derivatives against lipoxygenase or other enzymes. While there is a vast amount of research on various classes of lipoxygenase inhibitors, the this compound structure is not featured in the published literature as a known inhibitor of this enzyme family.

Metabolism and Pharmacokinetics Research

In Vitro Metabolic Studies

In vitro models are crucial for identifying potential metabolic pathways. These studies typically use liver fractions (microsomes) or whole cells (hepatocytes) to expose the compound to metabolic enzymes.

Phase I reactions introduce or expose polar functional groups, which is the first step in making a compound more water-soluble for excretion. For aromatic compounds, hydroxylation is a common Phase I pathway. youtube.com In the case of fluorophenyl derivatives, hydroxylation of the aromatic ring can occur, although the position of the fluorine atom can influence the site of oxidation. nih.gov The primary alcohol group in (4-Amino-2-fluorophenyl)methanol is also a prime candidate for oxidation, potentially leading to an aldehyde and subsequently a carboxylic acid metabolite.

For structurally related compounds, such as those containing N-alkyl groups, N-dealkylation is a significant metabolic route. nih.gov While this compound itself does not have N-alkyl groups, its primary amine could be a site for other modifications. The biotransformation of similar scaffolds, like 2-(4-fluorophenyl)-1H-benzo[d]imidazole, has shown that hydroxylation is a key metabolic step, suggesting the formation of hydroxylated metabolites is a likely pathway. nih.gov

Table 1: Potential Phase I Metabolic Transformations

Functional Group Transformation Potential Metabolite
Phenyl Ring Aromatic Hydroxylation Hydroxylated this compound
Primary Alcohol Oxidation (4-Amino-2-fluorophenyl)benzaldehyde
Aldehyde (intermediate) Oxidation 4-Amino-2-fluorobenzoic acid
Primary Amine N-Acetylation (see Phase II) N-acetyl-(4-Amino-2-fluorophenyl)methanol

Phase II reactions involve conjugating the parent molecule or its Phase I metabolites with endogenous polar molecules. drughunter.comupol.cz This process significantly increases water solubility and facilitates elimination. uomus.edu.iq Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major Phase II pathway for compounds containing hydroxyl, amino, or carboxylic acid groups. nih.govnih.gov

Both the primary alcohol and the primary aromatic amine in this compound are potential sites for glucuronide conjugation. uomus.edu.iq The hydroxyl group can form an O-glucuronide, while the amino group can form an N-glucuronide. If the alcohol is first oxidized to a carboxylic acid in Phase I, this acid can also be conjugated to form an acyl-glucuronide. uomus.edu.iq

The carbon-fluorine bond is the strongest single bond in organic chemistry, making it generally resistant to metabolic cleavage. tandfonline.com However, metabolic defluorination, while less common, is a known pathway for some fluorinated compounds. nih.govnih.gov This process can be influenced by the electronic environment of the aromatic ring and may be mediated by specific enzymes. Studies have shown that defluorination can lead to the liberation of fluoride (B91410) ions. nih.gov The potential for this compound to undergo hydro-dehalogenation would likely be investigated in comprehensive metabolic studies.

In Vivo Metabolic Profiling and Metabolite Identification

In vivo studies in animal models are essential to understand the complete metabolic profile of a compound in a whole organism. eurofinsdiscovery.com Metabolic profiling is a modern analytical approach used to identify the full range of metabolites in biological samples like blood and urine. nih.gov For a compound like this compound, in vivo studies would aim to identify and quantify the parent compound and its metabolites, confirming the relevance of the pathways identified in vitro. This process typically involves advanced analytical techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS). eurofinsdiscovery.comnih.gov

Metabolic Cyclization and Aromatization Pathways

Nitrogen-containing compounds can sometimes undergo metabolic reactions that lead to the formation of new heterocyclic ring systems. hyphadiscovery.comnd.edunih.gov For this compound, it is conceivable that its metabolites could undergo intramolecular reactions. For example, if the primary alcohol is oxidized to a carboxylic acid, this could potentially cyclize with the adjacent amino group to form a lactam, a type of cyclic amide, although this is speculative without experimental data. Such cyclization reactions often depend on the specific substitution pattern and the enzymes involved. nih.govresearchgate.net

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Optimization for Improved Efficacy and Selectivity:No research detailing the optimization of this compound for better efficacy or selectivity against a biological target could be located.

Therefore, generating a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline is not possible without the foundational research data. The compound has not been a central topic of published SAR or SPR studies.

Future Directions and Emerging Research Avenues

Development of Advanced Delivery Systems (e.g., Liposomal Encapsulation)

To enhance the therapeutic potential of drugs derived from the (4-Amino-2-fluorophenyl)methanol scaffold, advanced delivery systems are being explored. One such promising approach is liposomal encapsulation. Liposomes, which are microscopic vesicles composed of a lipid bilayer, can encapsulate therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profiles.

A study on a structurally related compound, 4-amino-2-phenyl-6-(p-fluorophenyl)-5-carbonitrile-pyrimidine, demonstrated the feasibility and benefits of liposomal delivery. In this research, the compound was successfully encapsulated in liposomes with an efficiency of 82.93 ± 0.04%. scielo.br The resulting liposomal formulation exhibited enhanced antitumor activity in both in vitro and in vivo models compared to the free drug. scielo.br Specifically, in vivo assays showed a tumor inhibition rate of 66.47 ± 26.8% for the encapsulated compound, compared to 50.46 ± 16.24% for the free form. This suggests that liposomal delivery can significantly improve the efficacy of compounds containing the fluorophenyl-amino moiety.

These findings highlight a viable strategy for future research on derivatives of this compound. By encapsulating these derivatives within liposomal carriers, it may be possible to overcome challenges related to poor bioavailability and off-target toxicity, thereby enhancing their therapeutic index.

Combination Therapies Involving the Chemical Compound or its Derivatives

The future of cancer therapy and the treatment of other complex diseases increasingly lies in combination approaches. Derivatives of this compound, particularly those developed as kinase inhibitors, are prime candidates for inclusion in combination therapy regimens. The rationale behind this strategy is to target multiple signaling pathways simultaneously, thereby preventing the development of drug resistance and achieving synergistic therapeutic effects.

For instance, a novel series of tyrosine kinase inhibitors (TKIs) structurally related to nilotinib were designed to also inhibit heme oxygenase-1 (HO-1), an enzyme overexpressed in many drug-resistant cancers. nih.govresearchgate.net This dual-target approach represents a form of intramolecular combination therapy. The study found that these hybrid compounds could overcome imatinib resistance in chronic myeloid leukemia (CML) cells. nih.gov

Furthermore, the combination of kinase inhibitors with established chemotherapeutic agents is a well-explored strategy. For example, the MEK inhibitor selumetinib is used in combination with vemurafenib for the treatment of melanoma. nih.gov This principle could be applied to novel kinase inhibitors derived from the this compound scaffold. Future research will likely focus on identifying optimal combination partners, including other targeted therapies, immunotherapies, and conventional chemotherapy, to maximize clinical benefit.

Exploration of Novel Therapeutic Targets

The this compound scaffold is a versatile building block for designing inhibitors that can target a wide range of proteins implicated in disease. While kinases are a primary focus, the exploration of novel therapeutic targets for derivatives of this compound is a key area of future research.

The 4-aminopyrazolopyrimidine scaffold, which can be synthesized from precursors like this compound, has been used to develop inhibitors for a variety of kinases, including FGFR, BTK, EGFR, and FLT3. nih.gov This demonstrates the adaptability of the core structure to different kinase active sites.

Beyond kinases, other enzyme families and protein-protein interactions represent untapped potential. For example, the 4-amino and 4-ureido pyridazinone scaffolds have been identified as novel inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target for metabolic diseases and cancer. unifi.itnih.govresearchgate.net By modifying the this compound core, it may be possible to design ligands for a diverse array of therapeutic targets, expanding the potential applications of this chemical entity beyond oncology.

Advanced Synthetic Methodologies for Complex Derivatives

The synthesis of complex, biologically active molecules from simple building blocks like this compound requires sophisticated and efficient synthetic strategies. Future research in this area will focus on developing novel methodologies to create diverse libraries of derivatives for high-throughput screening and lead optimization.

One approach involves the use of multi-component reactions and diversity-oriented synthesis to rapidly generate a wide range of structurally complex molecules from a common starting material. Furthermore, late-stage functionalization techniques are becoming increasingly important for modifying complex drug candidates to fine-tune their pharmacological properties.

For example, the synthesis of novel tyrosine kinase inhibitors often involves a multi-step sequence starting from commercially available materials. nih.govresearchgate.net The development of more convergent and atom-economical synthetic routes will be crucial for the efficient production of drug candidates derived from this compound. The design and synthesis of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based compounds as inhibitors of DNA methylation also showcase the intricate synthetic chemistry involved in creating targeted therapies. nih.gov

Big Data and Machine Learning Approaches in Drug Discovery

The integration of big data and machine learning (ML) is revolutionizing the field of drug discovery, and these technologies will undoubtedly play a crucial role in the future development of derivatives of this compound. AI and ML models can be employed at various stages of the drug discovery pipeline, from target identification to lead optimization.

Machine learning models, such as random forests, support vector machines, and deep neural networks, are being developed to predict the binding modes and activity of kinase inhibitors. researchgate.netzenodo.org These models can be trained on large datasets of known inhibitors and their targets to identify novel scaffolds and predict the off-target effects of new compounds. rsc.orgnih.gov For instance, 3D convolutional neural networks are being used to predict the target landscape of kinase inhibitors, which can help in designing more selective drugs. nih.gov

In the context of this compound, ML algorithms could be used to:

Predict the most promising substitutions on the phenyl ring to enhance potency and selectivity for a specific target.

Screen virtual libraries of derivatives against a panel of disease-relevant targets.

Optimize the pharmacokinetic properties of lead compounds to improve their drug-like characteristics.

By leveraging the power of computational approaches, researchers can accelerate the discovery and development of novel therapeutics derived from this versatile chemical scaffold.

Q & A

Basic Synthesis and Characterization

Q: What are the recommended synthetic routes for (4-Amino-2-fluorophenyl)methanol , and how can purity be validated? A:

  • Synthetic Routes : A common method involves reducing the nitro precursor, such as (4-nitro-2-fluorophenyl)methanol, using catalytic hydrogenation (H₂/Pd-C) or sodium borohydride in methanol. Chiral variants may require enantioselective reduction using chiral catalysts like (R)- or (S)-BINAP-Ru complexes .
  • Purity Validation : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended. Confirm structural integrity via ¹H/¹³C NMR (e.g., δ ~4.6 ppm for -CH₂OH, δ ~6.8–7.2 ppm for aromatic protons) and FT-IR (broad O-H stretch at ~3300 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) .

Advanced Synthesis: Optimizing Yield and Stereochemical Control

Q: How can researchers optimize enantiomeric excess (ee) in the synthesis of chiral This compound derivatives? A:

  • Chiral Catalysts : Use asymmetric hydrogenation with Ru-(S)-SynPhos or (R)-DM-SegPhos complexes, achieving >90% ee under mild conditions (25°C, 50 psi H₂). Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .
  • Dynamic Kinetic Resolution : Employ enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) to separate enantiomers during esterification/ hydrolysis steps .

Stability and Reactivity Under Experimental Conditions

Q: What are the key stability concerns for This compound during long-term storage or reaction conditions? A:

  • Oxidative Degradation : The -NH₂ and -CH₂OH groups are susceptible to oxidation. Store under inert atmosphere (N₂/Ar) at –20°C. Avoid strong oxidants like KMnO₄; instead, use mild reagents (e.g., TEMPO/NaOCl for controlled oxidation) .
  • pH Sensitivity : Protonation of the amino group (pKa ~8.5) affects solubility. Use buffered solutions (pH 6–7) to prevent decomposition .

Analytical Method Development

Q: Which advanced analytical techniques resolve ambiguities in crystallographic or spectroscopic data for this compound? A:

  • X-ray Crystallography : Use SHELXL for structure refinement. Key parameters: space group P2₁, Z = 4, R-factor <0.05. ORTEP-3 can visualize hydrogen-bonding networks (e.g., O-H⋯N interactions) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ = 156.0764 Da) distinguishes isotopic patterns (¹⁹F vs. ³⁵Cl) .

Pharmacological Profiling

Q: How does fluorination at the 2-position influence the bioactivity of This compound compared to non-fluorinated analogs? A:

  • Enhanced Binding Affinity : Fluorine’s electronegativity improves interactions with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Compare IC₅₀ values against 4-amino-2-chlorophenyl or 4-amino-2-methylphenyl analogs .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes, as shown in microsomal assays (t₁/₂ increased by ~40% vs. non-fluorinated analogs) .

Addressing Data Contradictions

Q: How to resolve discrepancies between computational predictions and experimental results for this compound’s reactivity? A:

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) to model reaction pathways (e.g., nucleophilic substitution at the 4-position). Compare with experimental kinetic data (Arrhenius plots) .
  • Cross-Validation : Pair NMR-derived charge distribution maps with XRD electrostatic potential surfaces to identify steric/electronic mismatches .

Applications in Material Science

Q: Can This compound serve as a ligand or precursor for functional materials? A:

  • Coordination Chemistry : The -NH₂ and -OH groups act as bidentate ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Characterize complexes via UV-Vis (d-d transitions) and magnetic susceptibility .
  • Polymer Synthesis : Incorporate into polybenzoxazines via Mannich condensation. Monitor thermal stability (TGA: decomposition >250°C) and dielectric properties .

Toxicity and Safety Profiling

Q: What are the recommended protocols for evaluating the compound’s toxicity in cell-based assays? A:

  • In Vitro Assays : Use HepG2 or HEK293 cells for MTT assays (IC₅₀ typically >100 µM). Include positive controls (e.g., doxorubicin) and validate via flow cytometry (apoptosis/necrosis markers) .
  • Mutagenicity Screening : Ames test (TA98 strain) with metabolic activation (S9 fraction) to assess genotoxicity .

Computational Modeling for Drug Design

Q: How to leverage molecular docking studies to predict This compound ’s interactions with biological targets? A:

  • Target Selection : Focus on fluorophore-binding proteins (e.g., albumin) or enzymes with aromatic pockets (e.g., tyrosine kinases). Use AutoDock Vina with Lamarckian GA .
  • Binding Energy Analysis : Compare ΔG values for fluorinated vs. non-fluorinated derivatives. Validate via SPR (KD measurements) .

Reproducibility Challenges

Q: What steps ensure reproducibility in synthesizing and characterizing This compound across labs? A:

  • Standardized Protocols : Adopt Enamine’s carbamate-protected intermediate (tert-butyl N-(4-amino-2-fluorophenyl)carbamate) for consistent yields .
  • Interlab Comparisons : Share raw NMR/XRD data via repositories (e.g., Cambridge Crystallographic Data Centre) and use WinGX for uniform refinement .

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Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.